molecular formula C7H11N3O B1372638 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 952283-54-4

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B1372638
CAS No.: 952283-54-4
M. Wt: 153.18 g/mol
InChI Key: VOEMFJWEONPRDK-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropyl group attached to the oxadiazole ring, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, this compound can bind to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors and ion channels. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it has been reported to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular function. For example, the inhibition of carbonic anhydrase by this compound can lead to altered pH regulation and ion transport in cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for chronic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to have beneficial effects, such as reducing inflammation and oxidative stress. Higher doses can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the mitochondria and nucleus. The distribution of this compound can also be influenced by its chemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific compartments within the cell, including the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the reaction of amidoximes with carboxyl derivatives or aldehydes in the presence of inorganic bases such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes the compound particularly useful in the design of new drugs and materials, as it can interact with biological targets and chemical reagents in unique ways compared to other oxadiazole derivatives.

Properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-4-3-6-9-7(10-11-6)5-1-2-5/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEMFJWEONPRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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